

# Core Physicochemical and Structural Characteristics

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## Compound of Interest

Compound Name: 4-Methyl-3-(trifluoromethyl)pyridine

CAS No.: 1214344-10-1

Cat. No.: B2711180

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**4-Methyl-3-(trifluoromethyl)pyridine** is a substituted pyridine derivative.<sup>[1]</sup> The strategic placement of a methyl group at the 4-position and a highly electronegative trifluoromethyl (-CF<sub>3</sub>) group at the 3-position creates a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex target molecules.<sup>[2][3]</sup>

Table 1: Physicochemical Properties of **4-Methyl-3-(trifluoromethyl)pyridine**

Property	Value	Source(s)
CAS Number	1214344-10-1	[1]
Molecular Formula	C7H6F3N	[1]
Molecular Weight	161.12 g/mol	[1]
Canonical SMILES	<chem>CC1=C(C=NC=C1)C(F)(F)F</chem>	[1]
InChI Key	PVOMDMLETFHJKN- UHFFFAOYSA-N	[1]
pKa (Predicted)	3.47 ± 0.18	[1]
Appearance	Varies; often liquid or low-melting solid	N/A
Boiling Point	Not consistently reported; related compounds have BPs around 110°C	
Density	Not consistently reported; related compounds have densities around 1.27 g/mL	

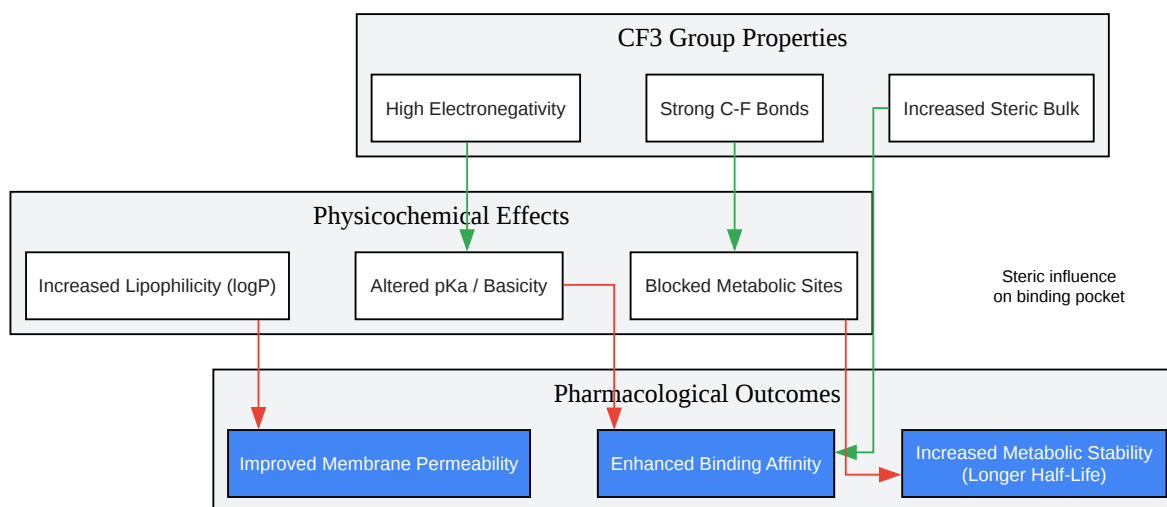
## The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

The incorporation of a trifluoromethyl (-CF<sub>3</sub>) group into a pyridine scaffold is a well-established strategy in medicinal chemistry for enhancing drug-like properties.[2][4] Its profound impact stems from a combination of steric and electronic effects.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the -CF<sub>3</sub> group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This blocking of potential metabolic sites can significantly increase a drug's half-life and improve its overall pharmacokinetic profile.[4]
- **Lipophilicity:** The -CF<sub>3</sub> group substantially increases the lipophilicity (logP) of the parent molecule. This enhancement can improve a compound's ability to permeate cell membranes,

a critical factor for reaching intracellular targets.[2]

- **Binding Affinity:** The strong electron-withdrawing nature of the -CF<sub>3</sub> group alters the electron distribution of the pyridine ring, influencing its pK<sub>a</sub> and ability to engage in hydrogen bonding and other non-covalent interactions with target proteins.[2][4] This can lead to enhanced binding affinity and greater potency.



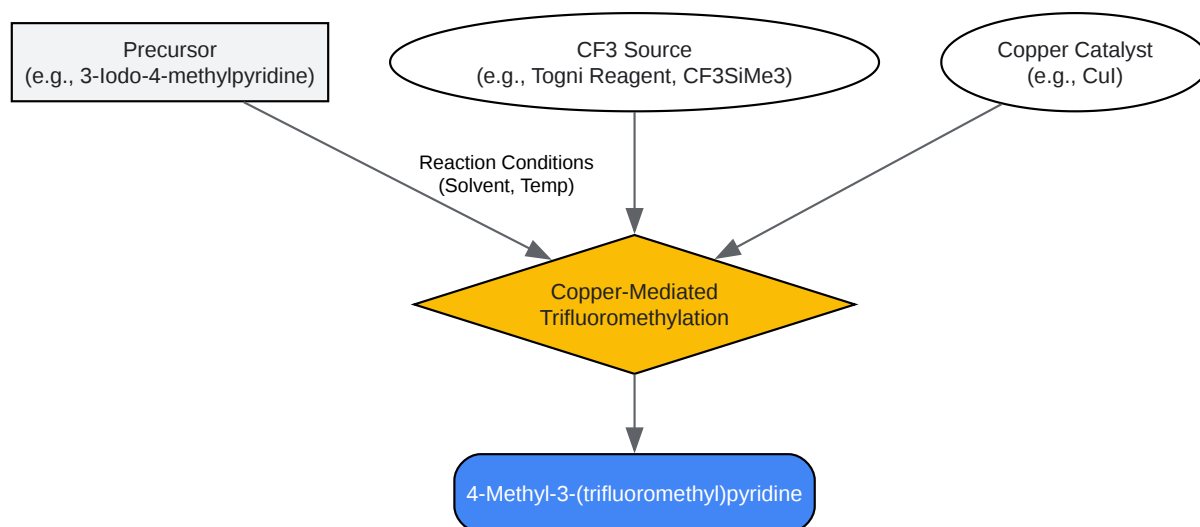
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Figure 1: The causal relationship between the intrinsic properties of the trifluoromethyl group and the desirable pharmacological outcomes in drug development.

## Synthesis and Reactivity

Trifluoromethylpyridines (TFMPs) are synthesized through various methods, broadly categorized as direct fluorination or the use of fluorine-containing building blocks.[5][6] While a specific, documented synthesis for **4-Methyl-3-(trifluoromethyl)pyridine** is not readily available in the provided search results, a general approach can be inferred from established pyridine chemistry. A plausible route involves the functionalization of a pre-existing 4-methylpyridine ring.

One common strategy for introducing a trifluoromethyl group is through copper-mediated trifluoromethylation reactions using reagents like the Togni or Umemoto reagents on a suitably activated pyridine derivative, such as an iodo- or bromo-substituted precursor.



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Figure 2: A generalized workflow for the synthesis of **4-Methyl-3-(trifluoromethyl)pyridine** via a cross-coupling reaction.

## Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a key structural motif in numerous active pharmaceutical and agrochemical ingredients.<sup>[6][7]</sup> These compounds are utilized as critical intermediates for building more complex, biologically active molecules.<sup>[2][3][8]</sup>

- **Pharmaceuticals:** Derivatives are investigated as potential anticancer agents, where they can be designed to inhibit specific kinases involved in tumor growth signaling pathways.<sup>[2]</sup> The unique properties imparted by the TFMP core contribute to the development of drugs with enhanced efficacy and specificity.<sup>[3]</sup>
- **Agrochemicals:** Many modern fungicides, herbicides, and insecticides incorporate the TFMP structure.<sup>[5][7]</sup> For example, the herbicide Pyroxsulam contains a 2-methoxy-4-

(trifluoromethyl)pyridine substructure, and the fungicide Fluazinam also leverages a TFMP derivative for its potent activity.[5][6] The TFMP moiety contributes to the compound's metabolic stability in the environment and its efficacy against target pests.[3][5]

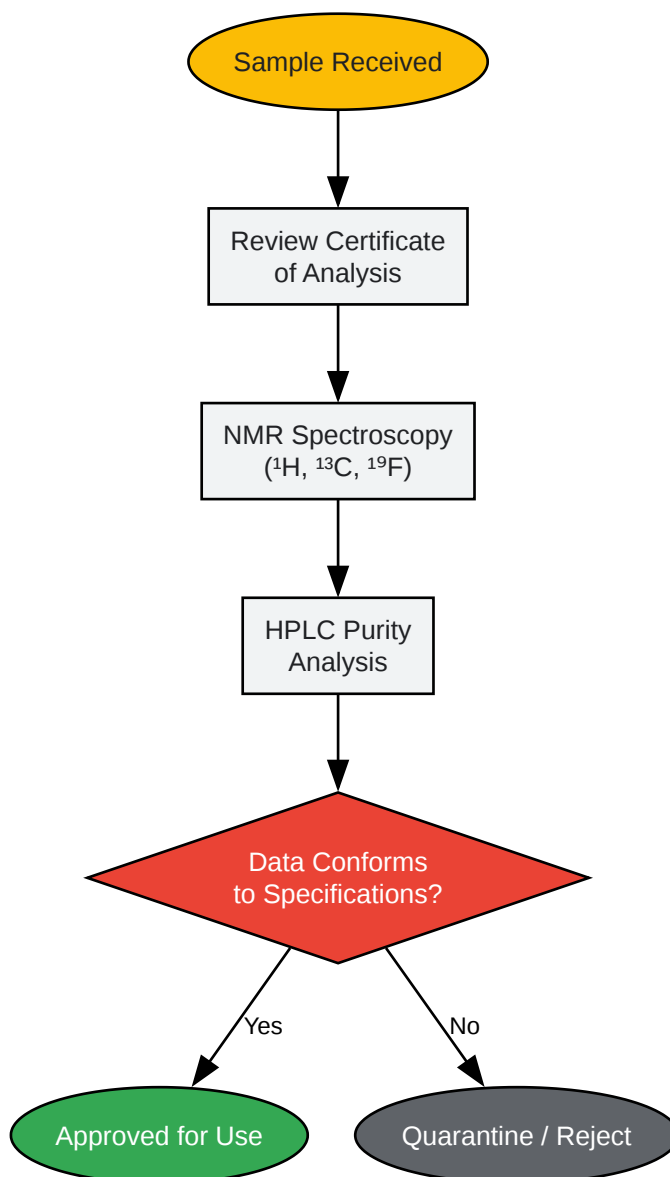
## Experimental Protocol: Quality Control and Characterization

Ensuring the identity and purity of **4-Methyl-3-(trifluoromethyl)pyridine** is paramount before its use in further synthetic steps. A standard quality control (QC) workflow validates the material against its specifications.

### Protocol 5.1: Standard QC Workflow

- Documentation Review:
  - Verify the Certificate of Analysis (CoA) from the supplier. Confirm the CAS number (1214344-10-1), molecular formula, and lot number.[1]
- Physical Inspection:
  - Visually inspect the material for expected appearance (color, physical state) and the absence of foreign particulates.
- Structural Confirmation (NMR Spectroscopy):
  - Prepare a sample by dissolving a small amount of the compound in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>).
  - Acquire <sup>1</sup>H NMR, <sup>13</sup>C NMR, and <sup>19</sup>F NMR spectra.
  - Expected <sup>1</sup>H NMR signals: Look for a singlet corresponding to the methyl (-CH<sub>3</sub>) protons and distinct aromatic protons on the pyridine ring.
  - Expected <sup>19</sup>F NMR signals: A singlet corresponding to the three equivalent fluorine atoms of the -CF<sub>3</sub> group should be present.[9]

- Expected  $^{13}\text{C}$  NMR signals: Look for characteristic signals for the methyl carbon, aromatic carbons, and the quartet for the  $-\text{CF}_3$  carbon due to C-F coupling.[9]
- Purity Assessment (HPLC):
  - Develop a suitable High-Performance Liquid Chromatography (HPLC) method using a reverse-phase column (e.g., C18).
  - Run the sample and analyze the chromatogram. The purity is typically calculated based on the area percentage of the main peak. A purity of  $\geq 95\text{-}98\%$  is common for such reagents. [3]
- Final Approval:
  - If all tests pass and the data conforms to the expected specifications, the material is approved for use in research and development.



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Figure 3: A standard workflow for the quality control and characterization of incoming chemical reagents like **4-Methyl-3-(trifluoromethyl)pyridine**.

## Safety, Handling, and Storage

Working with fluorinated organic compounds requires adherence to strict safety protocols. While a specific Safety Data Sheet (SDS) for **4-Methyl-3-(trifluoromethyl)pyridine** is not detailed in the search results, general precautions for related trifluoromethylpyridines should be followed.

Table 2: General Safety and Handling Recommendations

Category	Recommendation	Source(s)
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Engineering Controls	Use only in a well-ventilated area, preferably within a chemical fume hood.	<a href="#">[10]</a> <a href="#">[11]</a>
Handling	Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[13]</a> <a href="#">[14]</a>
First Aid (General)	Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. In all cases of significant exposure or if symptoms persist, seek immediate medical attention and show the SDS to the attending physician.	<a href="#">[10]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Storage	Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[14]</a>

## Conclusion

**4-Methyl-3-(trifluoromethyl)pyridine** represents a strategically important building block for modern chemical synthesis. Its value is derived from the powerful influence of the trifluoromethyl group, which enhances metabolic stability, lipophilicity, and binding interactions of derivative molecules. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the creation of novel, high-performing active ingredients.

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